REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:14])[C:6](=[C:10]([O:12][CH3:13])[CH:11]=1)[C:7]([OH:9])=[O:8].Cl[C:16](Cl)([O:18]C(=O)OC(Cl)(Cl)Cl)Cl.O>O1CCCC1>[CH3:13][O:12][C:10]1[C:6]2[C:7](=[O:9])[O:8][C:16](=[O:18])[NH:14][C:5]=2[CH:4]=[C:3]([O:2][CH3:1])[CH:11]=1
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(C(=O)O)=C(C1)OC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for an additional 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a cooled
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into an Erlenmeyer flask
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. with an ice bath
|
Type
|
STIRRING
|
Details
|
stirring of the thick solid
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
STIRRING
|
Details
|
After stirring for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to give a beige solid
|
Type
|
WASH
|
Details
|
The solid was washed with water
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=CC2=C1C(OC(N2)=O)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79.2 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 262.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |